4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-chloro-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a chlorine atom and an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a [2+1] cycloaddition reaction where an oxirane (epoxide) reacts with a cyclopropane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and chlorination steps, and high-pressure reactors for the carboxylation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaOH in water, NH₃ in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
2-oxabicyclo[2.1.1]hexane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 4-chloro-2-oxabicyclo[211]hexane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2751615-37-7 |
---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H7ClO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9) |
InChI Key |
VLNQUCCOBNOSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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